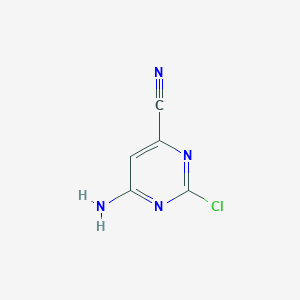

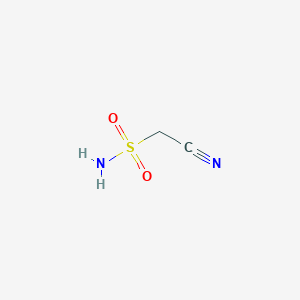

6-Amino-2-chloropyrimidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-Amino-2-chloropyrimidine-4-carbonitrile is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis. The presence of amino and chloro substituents on the pyrimidine ring can significantly alter the chemical and biological properties of these compounds, making them valuable for various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, has been achieved through various methods. For instance, a three-component condensation approach has been utilized to synthesize 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles using aromatic aldehydes, ethyl cyanoacetate, and diamino-triazole or cyanoguanidine hydrochloride in alkaline ethanol . Another environmentally friendly one-step synthesis method involves the condensation of aromatic aldehydes, malononitrile, and guanidine hydrochloride in an aqueous medium using potassium carbonate . These methods highlight the versatility and adaptability of synthetic routes to produce pyrimidine derivatives under various conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), mass spectrometry (MS), and elemental analyses . These techniques provide detailed information about the arrangement of atoms within the molecule, the presence of functional groups, and the overall molecular geometry. The structure of 6-Amino-2-chloropyrimidine-4-carbonitrile would likely be elucidated using similar analytical methods to confirm the placement of the amino and chloro substituents on the pyrimidine ring.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of more complex molecules. For example, acetylation, formylation, and reactions with primary and heterocyclic amines have been reported to yield a range of products, including Schiff bases and nitrogen heterocyclic compounds . Additionally, cyclization reactions under Dieckmann conditions and alkylation reactions have been used to synthesize novel pyrimidine derivatives . These reactions demonstrate the chemical reactivity of pyrimidine compounds and their potential as building blocks in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, melting point, and reactivity. For instance, the introduction of an amino group can increase the basicity of the compound, while a chloro substituent can enhance its reactivity in nucleophilic substitution reactions. The specific properties of 6-Amino-2-chloropyrimidine-4-carbonitrile would need to be determined experimentally, but they are expected to be consistent with the behavior of similar pyrimidine derivatives.

Scientific Research Applications

Synthesis and Antibacterial Activity

- Novel Synthesis Approaches : Compounds related to 6-Amino-2-chloropyrimidine-4-carbonitrile have been synthesized using efficient and environmentally friendly methods. For example, derivatives of pyrazolo[3,4-d]pyrimidine were synthesized through one-pot, three-component reactions, showing promising antibacterial activities (Rostamizadeh et al., 2013).

Molecular Structure Studies

- Structural and Vibrational Analysis : The molecular structure of 4-Amino-2-chloropyrimidine-5-carbonitrile has been studied using Raman and infrared spectra, combined with ab initio calculations. This analysis helps in understanding the molecular geometry and vibrational features of the compound (Abuelela et al., 2016).

Antitumor and Antimicrobial Applications

- Synthesis for Antitumor Testing : Derivatives of pyrimidine carbonitrile, including compounds structurally similar to 6-Amino-2-chloropyrimidine-4-carbonitrile, have been synthesized and tested for their antitumor and antimicrobial activities. Some derivatives showed significant activity against various cancer cell lines and bacterial strains (Taher & Helwa, 2012).

Anticancer Activity

- Evaluation of Cytotoxicity : Derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been synthesized and their anti-proliferative activity on human cancer cell lines has been evaluated. Certain compounds induced apoptosis, demonstrating potential anticancer properties (Atapour-Mashhad et al., 2016).

Molecular Docking Studies

- Drug-Target Interaction Analysis : Molecular docking studies have been conducted to understand the interaction between pyrimidine carbonitrile derivatives and target proteins in bacterial cells. This research aids in elucidating the mechanism of action of these compounds at the molecular level (Bhat & Begum, 2021).

Safety And Hazards

“6-Amino-2-chloropyrimidine-4-carbonitrile” is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While the future directions for “6-Amino-2-chloropyrimidine-4-carbonitrile” are not explicitly mentioned in the search results, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

6-amino-2-chloropyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-9-3(2-7)1-4(8)10-5/h1H,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBKQUJDZNBBGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493666 |

Source

|

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloropyrimidine-4-carbonitrile | |

CAS RN |

64376-18-7 |

Source

|

| Record name | 6-Amino-2-chloropyrimidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)